5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Overview
Description
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.
Methylation: The chloro derivative is then methylated using methylamine to introduce the methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-2-methoxy-4-(methylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy and carboxylic acid groups.
2-Methoxybenzoic acid: Similar in structure but lacks the chlorine and methylamino groups.
4-Methylaminobenzoic acid: Similar in structure but lacks the chlorine and methoxy groups.
Uniqueness
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMYISJXPBNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470724 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-98-2 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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